molecular formula C13H16N2O2 B14005390 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile CAS No. 64399-77-5

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile

Katalognummer: B14005390
CAS-Nummer: 64399-77-5
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: BMXPCXSCPJLJGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique structure, which includes a morpholine ring, a phenyl group, and a nitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile typically involves the reaction of morpholine with a suitable precursor containing a phenyl group and a nitrile group. One common method involves the reaction of 3-phenylpropanenitrile with morpholine in the presence of a base, such as sodium hydride, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The morpholine ring and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The nitrile group may also play a role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile is unique due to its combination of a morpholine ring, phenyl group, and nitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

64399-77-5

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

3-hydroxy-2-morpholin-4-yl-3-phenylpropanenitrile

InChI

InChI=1S/C13H16N2O2/c14-10-12(15-6-8-17-9-7-15)13(16)11-4-2-1-3-5-11/h1-5,12-13,16H,6-9H2

InChI-Schlüssel

BMXPCXSCPJLJGD-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(C#N)C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.